1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene
Overview
Description
1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a chemical compound with the molecular formula C7H3Cl2F2NO2 and a molecular weight of 242 g/mol. It is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. This compound is widely used in various industries, including pharmaceuticals, agriculture, and manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene typically involves nitration reactions. One common method involves taking 2,4-dichlorobenzotrifluoride as a raw material and performing a primary nitration reaction. This reaction is followed by separation into waste acid and a primary nitration intermediate. The intermediate is then subjected to a secondary nitration reaction using ammonium nitrate and fuming sulfuric acid . The semi-waste acid produced in the secondary nitration can be recycled for further reactions, making the process more environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound follows similar nitration processes but on a larger scale. The use of ammonium nitrate instead of nitric acid reduces environmental corrosion and allows for the recycling of waste acids, thereby minimizing waste and emissions .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3,5-dinitrobenzotrifluoride
- 2,4-Dichloro-3-nitrobenzotrifluoride
Uniqueness
1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is unique due to its specific substitution pattern and the presence of both nitro and difluoride groups. This combination of functional groups imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-4-2-1-3(7(10)11)6(5(4)9)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTZGLCSXIFAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232506 | |
Record name | Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806356-65-9 | |
Record name | Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806356-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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